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Fostamatinib, an oral spleen tyrosine kinase (Syk) inhibitor, has been investigated as a

therapeutic agent for rheumatoid arthritis (RA). This guide provides a meta-analysis of its

efficacy based on data from key clinical trials, offering a comparative overview for researchers

and professionals in drug development.

Comparative Efficacy of Fostamatinib
The efficacy of fostamatinib has been evaluated in several pivotal clinical trials, primarily in

patients with an inadequate response to methotrexate (MTX-IR) or other disease-modifying

antirheumatic drugs (DMARDs). The primary endpoints in these studies were the American

College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70) and the

Disease Activity Score in 28 joints (DAS28).

ACR Response Rates
The ACR response is a composite measure of improvement in tender and swollen joint counts

and at least three of five other criteria: patient global assessment, physician global

assessment, pain scale, disability/functional questionnaire, and an acute-phase reactant.

A meta-analysis of five randomized controlled trials encompassing 2105 patients demonstrated

that fostamatinib was significantly more effective than placebo in achieving ACR20, ACR50,
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and ACR70 responses.[1] At a dosage of 100 mg twice daily (bid), fostamatinib showed

consistent efficacy across multiple studies.

Efficacy
Endpoint

Fostamatinib
100 mg bid

Placebo
Odds Ratio
(95% CI)

P-value

ACR20 48% 32.8% 1.86 (1.32-2.62) 0.0004

ACR50 26.4% 12.5% 2.50 (1.93-3.23) < 0.00001

ACR70 12.7% 4.4% 3.00 (1.99-4.51) < 0.00001

Data from a

meta-analysis of

five randomized

controlled trials.

[1]

In the OSKIRA-1 Phase III trial, which included 923 MTX-IR patients, the ACR20 response rate

at 24 weeks was 49% for the fostamatinib 100 mg bid group compared to 34% for the placebo

group (p<0.001).[2]

DAS28 Remission and Low Disease Activity
The DAS28 is a composite index of disease activity in RA. A score of <2.6 is indicative of

remission, while a score of ≤3.2 suggests low disease activity.

A systematic review and meta-analysis of 11 randomized controlled trials involving 3,680

patients found that fostamatinib was superior to placebo in achieving DAS28 remission and

low disease activity.[3] Specifically, the 100 mg bid dose was most effective in reducing disease

progression.[3]
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Efficacy
Endpoint

Fostamatinib Placebo

Weighted
Mean
Difference
(95% CI)

P-value

DAS28 < 2.6

(Remission)
- - 4.70 (3.14-7.03) < 0.001

DAS28 ≤ 3.2

(Low Disease

Activity)

- - 3.10 (1.93-4.97) < 0.00001

Data from a

meta-analysis of

11 randomized

placebo-

controlled trials.

[3]

Key Experimental Protocols
The clinical development of fostamatinib for RA included several key Phase II and Phase III

trials, most notably the TASKi and OSKIRA series of studies.

OSKIRA-1 (NCT01197522)
Objective: To assess the efficacy and safety of fostamatinib in patients with active RA who

had an inadequate response to MTX.[2]

Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled,

parallel-group study.[4]

Patient Population: 923 patients with active RA despite ongoing MTX treatment.[2]

Intervention: Patients were randomized to receive one of two fostamatinib dosing regimens

(100 mg bid or 100 mg bid for four weeks followed by 150 mg once daily) or placebo, in

combination with their existing MTX therapy.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.hopkinsarthritis.org/arthritis-news/arthritis-news-study-demonstrates-promise-for-spleen-tyrosine-kinase-syk-inhibitors-for-the-treatment-of-rheumatoid-arthritis/
https://www.benchchem.com/product/b613848?utm_src=pdf-body
https://www.benchchem.com/product/b613848?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6702340/
https://pubmed.ncbi.nlm.nih.gov/25074688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6702340/
https://www.benchchem.com/product/b613848?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6702340/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Endpoints: ACR20 response rate and change from baseline in the modified Total

Sharp Score (mTSS) at 24 weeks.[2]

OSKIRA-3 (NCT01197755)
Objective: To evaluate the efficacy and safety of fostamatinib in patients with active RA and

an inadequate response to a single tumor necrosis factor-α (TNF-α) antagonist.

Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group study.[5]

Patient Population: Adult patients with active RA who were on background MTX and had

failed a single TNF-α antagonist.[6]

Intervention: Patients were randomized (1:1:1) to fostamatinib 100 mg bid, fostamatinib
100 mg bid for 4 weeks then 150 mg once daily, or placebo.[5]

Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 24.[5]

TASKi2 (Phase IIb)
Objective: To assess the efficacy and safety of fostamatinib in patients with active RA who

had an inadequate response to MTX.[7]

Study Design: A 6-month, multi-center, randomized, double-blind, placebo-controlled,

parallel-dose clinical trial.[7]

Patient Population: 457 RA patients with active disease despite MTX therapy.[7]

Intervention: Patients received either fostamatinib 100 mg bid, fostamatinib 150 mg once

daily, or placebo, all in combination with their stable dose of MTX.[7]

Primary Endpoint: ACR20 response at six months.[7]

Mechanism of Action: Syk Signaling Pathway
Inhibition
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Fostamatinib is the prodrug of R406, a potent inhibitor of spleen tyrosine kinase (Syk). Syk is

a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various

immune cells implicated in the pathogenesis of RA, including B cells, mast cells, and

macrophages. By inhibiting Syk, fostamatinib disrupts these signaling cascades, leading to a

reduction in inflammation and joint damage.

The diagram below illustrates the central role of Syk in immune cell activation and the point of

intervention for fostamatinib.
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Caption: Fostamatinib inhibits Syk, blocking downstream signaling and inflammatory

responses.

Safety and Tolerability
Common adverse events associated with fostamatinib in clinical trials include diarrhea,

hypertension, and neutropenia.[1] These side effects were generally mild to moderate in

severity.[1] Safety analyses have shown an increased risk of infection with fostamatinib
compared to placebo.[1]

Conclusion
Meta-analysis of clinical trial data demonstrates that fostamatinib has a moderate effect in

treating rheumatoid arthritis, showing statistically significant improvements in ACR response
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rates and DAS28 scores compared to placebo.[1][3] The most consistent efficacy has been

observed with the 100 mg twice-daily dosing regimen. While fostamatinib presents a novel

oral therapeutic option for RA by targeting the Syk signaling pathway, its use is associated with

a higher incidence of certain adverse events, including diarrhea, hypertension, and infections.

Further research is warranted to fully characterize its long-term safety and efficacy profile in

diverse patient populations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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